molecular formula C14H11F2NO2 B5696416 (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine

(1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine

Katalognummer B5696416
Molekulargewicht: 263.24 g/mol
InChI-Schlüssel: FGVRQTRDDIINEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine, also known as MDBF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDBF is a member of the phenylalkylamine chemical family and is a derivative of amphetamine.

Wissenschaftliche Forschungsanwendungen

(1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine has shown potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Studies have shown that (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine can act as a selective serotonin releasing agent, which means it can increase the levels of serotonin in the brain. This property makes it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.

Wirkmechanismus

(1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine acts by binding to the serotonin transporter, which is responsible for the reuptake of serotonin into the presynaptic neuron. By binding to this transporter, (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine inhibits the reuptake of serotonin, leading to an increase in the extracellular levels of serotonin. This increase in serotonin levels is responsible for the psychoactive effects of (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine.
Biochemical and physiological effects:
(1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine has been shown to have various biochemical and physiological effects. Studies have shown that (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine increases the levels of dopamine and norepinephrine in addition to serotonin. (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine also increases heart rate and blood pressure, which are common physiological effects of amphetamines.

Vorteile Und Einschränkungen Für Laborexperimente

(1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high potency, which means that small amounts can produce significant effects. However, (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine is a controlled substance, which can make it difficult to obtain for research purposes. Additionally, the psychoactive effects of (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine can make it difficult to control for confounding variables in experiments.

Zukünftige Richtungen

There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine. One potential direction is to investigate its potential as a treatment for psychiatric disorders. Another direction is to study its effects on other neurotransmitters and receptors in the brain. Finally, researchers could investigate the potential use of (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine in combination with other drugs to enhance its therapeutic effects.

Synthesemethoden

(1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine can be synthesized using a multistep process. The first step involves the conversion of 3,4-difluorophenylacetic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-methanol in the presence of a base to form the desired product, (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine. The purity of the final product can be improved using various purification techniques such as column chromatography.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-11-3-2-10(6-12(11)16)17-7-9-1-4-13-14(5-9)19-8-18-13/h1-6,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRQTRDDIINEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5461254

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.